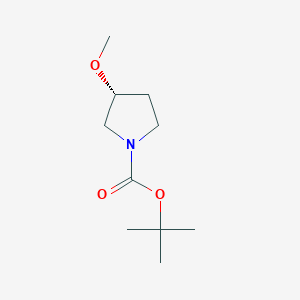
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate, also known as (R)-t-BuMP, is a chiral organic compound that is used as a building block in organic synthesis. It is a versatile intermediate for the preparation of a variety of compounds and has been used in various applications, such as pharmaceuticals, agrochemicals, and materials science. Its wide range of uses makes it an important tool for chemists and researchers.
Applications De Recherche Scientifique
Chiral Auxiliary and Building Block
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate serves as a chiral auxiliary and building block in organic synthesis. For example, it has been used in the synthesis of enantiomerically pure compounds such as 2-methyl-3-phenylpropanoic acid, showcasing its utility in achieving high enantiomeric ratios in chemical reactions. Additionally, it's been employed in dipeptide synthesis, where its effectiveness is highlighted in various transformations compared to other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).
Photooxidation Studies
The compound has been explored in dye-sensitized photooxidation studies, leading to the production of tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research lays the groundwork for understanding the mechanisms behind the formation of such compounds, which is crucial for various synthetic applications (Wasserman, Power, & Petersen, 1996).
Key Intermediate in Biotin Synthesis
Another significant application is its role as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This synthesis demonstrates the compound's contribution to the metabolic cycle's catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Dual Chemosensor Development
The compound has also found application in the development of dual chemosensors for detecting Zn2+ and Al3+ ions, indicating its potential in analytical chemistry and environmental monitoring. The unique property of exhibiting well-separated excitation and emission wavelengths makes it particularly useful for such applications (Roy et al., 2019).
Metabolite Analysis in Clinical Chemistry
In clinical chemistry, derivatives of (R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate have been employed for the capillary gas-chromatographic profiling of metabolites originating from the metabolism of tyrosine and tryptophan. This method is instrumental in diagnosing and monitoring patients with functional tumors and other metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Propriétés
IUPAC Name |
tert-butyl (3R)-3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)



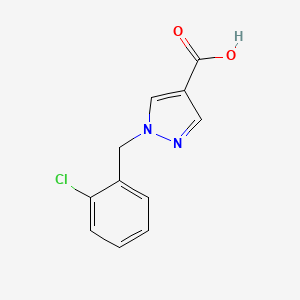
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
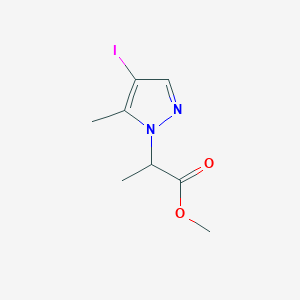
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)
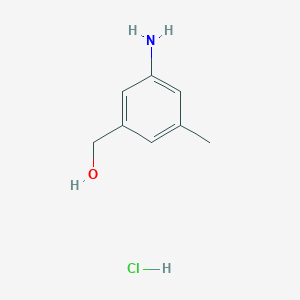
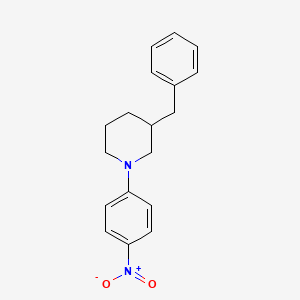

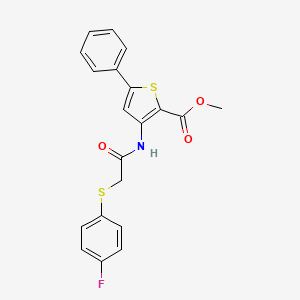

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)